molecular formula C20H22N2O3 B2935923 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034526-64-0

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No.: B2935923
CAS No.: 2034526-64-0
M. Wt: 338.407
InChI Key: VSMWOMRDVJWVJZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic organic compound featuring a molecular formula of C20H22N2O3 and a molecular weight of 338.4 g/mol . This chemical reagent contains a benzamide moiety linked to a 1-methyl-1H-indole structure via a hydroxyethyl chain, presenting a complex scaffold of significant interest in pharmaceutical and bioorganic research. The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many clinically used drugs . Indole derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities . They are known to interact with various proteins, enzymes, and receptors, making them valuable scaffolds for developing novel therapeutic agents . Specifically, substituted indole-based molecules have shown potent activity as selective receptor agonists and as agents against protozoan parasites . The structural features of this compound, including the 2-ethoxybenzamide group and the substituted indole ring, suggest potential for exploration in similar research domains. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(24)21-13-18(23)15-8-9-17-14(12-15)10-11-22(17)2/h4-12,18,23H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMWOMRDVJWVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is to start with 1-methyl-1H-indole and perform a series of reactions to introduce the ethoxy and hydroxyethyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be used to modify the functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the indole ring or the benzamide group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various indole derivatives, hydroxylated compounds, and substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interaction of indole derivatives with biological targets. It may also have potential as a lead compound for drug development.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active indole derivatives suggests it could be useful in treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Core Structure : Shares the benzamide and hydroxyalkyl group but lacks the indole moiety.
  • Substituents : A 3-methylbenzamide group and a tertiary alcohol (1,1-dimethylethyl) instead of the 2-ethoxy and indole groups.
  • Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed reactions, highlighting the importance of hydroxyalkyl positioning .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

  • Core Structure : Simple benzamide linked to a dimethoxyphenethyl chain.
  • Substituents : Lacks the ethoxy and hydroxy groups but incorporates methoxy substituents on the phenyl ring.
  • The phenethyl chain may improve lipophilicity.
  • Synthesis : Prepared via direct acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride, a simpler route than multi-step syntheses for indole-containing analogs .

N-[2-(1H-indol-3-yl)ethyl]-Benzamide (CAS 4753-09-7, )

  • Substituents : Indole-3-yl linked via an ethyl spacer; lacks stereochemistry at the alcohol position.
  • Functional Impact : The indole moiety enables interactions with serotoninergic or kinase targets, but the absence of a hydroxy group limits hydrogen-bonding capacity.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Weight Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound ~368.4* 2-ethoxy, 1-methylindole, hydroxyethyl Not reported Expected: NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.3 3-methyl, tertiary hydroxyalkyl Not reported 1H NMR: δ 7.35–7.45 (Ar-H), δ 4.50 (OH)
Rip-B 313.4 3,4-dimethoxyphenethyl 90 1H NMR: δ 7.70 (Ar-H), δ 3.85 (OCH3)
N-[2-(1H-indol-3-yl)ethyl]-Benzamide 264.3 Indole-3-yl, ethyl spacer Not reported IR: NH ~3280 cm⁻¹, C=O ~1650 cm⁻¹

*Calculated based on structural formula.

Spectroscopic Trends

  • IR Spectroscopy : All benzamides show characteristic C=O stretches (~1650–1680 cm⁻¹) and NH stretches (~3280–3300 cm⁻¹). The target compound’s ethoxy group may introduce additional C-O-C stretches near 1250 cm⁻¹ .
  • 1H NMR : Hydroxyethyl and ethoxy groups in the target compound would produce distinct signals (e.g., δ 1.4–1.6 for ethoxy CH3, δ 4.0–4.5 for hydroxy CH2), differentiating it from analogs like Rip-B (δ 3.85 for OCH3) .

Biological Activity

Chemical Identity

  • IUPAC Name: 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
  • CAS Number: 2034526-64-0
  • Molecular Formula: C20_{20}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 338.4 g/mol

This compound is a benzamide derivative with potential biological activity, particularly in the context of cancer research and therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation:
    • Studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including breast cancer and leukemia. This is often mediated through the modulation of signaling pathways associated with cell growth and apoptosis .
  • Antioxidant Properties:
    • The presence of the indole moiety suggests potential antioxidant activity, which can protect cells from oxidative stress. This property is crucial for compounds targeting cancer cells, as oxidative stress plays a role in tumor progression .
  • Targeting Specific Receptors:
    • Preliminary data suggest that this compound may interact with specific receptors or enzymes involved in tumor growth. For instance, similar benzamide derivatives have been shown to act as inhibitors of dihydrofolate reductase (DHFR), which is a target for many anticancer therapies .

Case Studies

  • In Vitro Studies:
    • In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Animal Models:
    • In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor size compared to controls, indicating its potential as an effective anticancer agent .

Comparative Data Table

Parameter Value
Molecular Weight338.4 g/mol
StructureChemical Structure
Anticancer ActivitySignificant in various cell lines
MechanismApoptosis induction, receptor inhibition

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